molecular formula C17H21N B15186408 N,N-Diethylbenzhydrylamine CAS No. 519-72-2

N,N-Diethylbenzhydrylamine

Cat. No.: B15186408
CAS No.: 519-72-2
M. Wt: 239.35 g/mol
InChI Key: JFNHRCHVABSSDJ-UHFFFAOYSA-N
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Description

N,N-Diethylbenzhydrylamine is a tertiary amine characterized by a benzhydryl group (two phenyl rings attached to a central methylene group) linked to a diethylamine moiety. Its molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol . The structure enables diverse reactivity, making it valuable in organic synthesis and pharmaceutical intermediates. The benzhydryl group contributes to lipophilicity, while the diethyl substituents enhance steric effects, influencing its solubility and interaction with other molecules.

Properties

CAS No.

519-72-2

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzhydryl-N-ethylethanamine

InChI

InChI=1S/C17H21N/c1-3-18(4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3

InChI Key

JFNHRCHVABSSDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbenzhydrylamine can be synthesized by the addition of an excess of phenylmagnesium bromide to N,N-diethylformamide, followed by treating the reaction mixture with ammonium chloride . This method involves the use of Grignard reagents, which are known for their reactivity with carbonyl compounds.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzhydrylamine with diethylamine under controlled conditions . This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbenzhydrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Diethylbenzhydrylamine involves its interaction with molecular targets such as histamine receptors. As an antihistaminic, it competes with histamine for binding to H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . This competitive antagonism at the H1 receptor sites is the primary pathway through which it exerts its effects.

Comparison with Similar Compounds

N-Methylbenzhydrylamine

  • Molecular Formula : C₁₄H₁₅N
  • Molecular Weight : 197.28 g/mol
  • CAS No.: 14683-47-7
  • Structure : Features a single methyl group on the amine instead of diethyl substituents.
  • Key Differences : Reduced steric hindrance compared to N,N-Diethylbenzhydrylamine, leading to higher reactivity in nucleophilic substitutions. Applications include intermediates in specialty chemical synthesis .

N,N-Dimethylbenzylamine

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • CAS No.: 103-83-3
  • Structure : Benzyl group (C₆H₅CH₂) attached to a dimethylamine group.
  • Key Differences: Smaller and more hydrophilic than this compound.

Dibenzylamine

  • Molecular Formula : C₁₄H₁₅N
  • Molecular Weight : 197.28 g/mol
  • Structure : Two benzyl groups bonded to a central amine.
  • Key Differences : Lacks ethyl substituents, resulting in lower lipophilicity. Primarily used in the synthesis of surfactants and corrosion inhibitors .

N-[2-(Benzhydryloxy)ethyl]-N,N-dimethylamine

  • Molecular Formula: C₁₇H₂₁NO
  • Molecular Weight : 255.36 g/mol
  • Structure : Incorporates an ether linkage between the benzhydryl group and the amine.
  • Key Differences : The oxygen atom increases polarity, altering solubility and pharmacokinetic properties. Used in antihistamine formulations .

N,N-Dibenzylethylenediamine

  • Molecular Formula : C₁₆H₂₀N₂
  • Structure : Ethylenediamine backbone with two benzyl groups.
  • Applications : Forms salts with antibiotics (e.g., benzathine penicillin) to enhance stability and prolonged release .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
This compound C₁₇H₂₁N 239.36 - Pharmaceutical intermediates
N-Methylbenzhydrylamine C₁₄H₁₅N 197.28 14683-47-7 Organic synthesis
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 103-83-3 Polymerization catalysts, biomarkers
Dibenzylamine C₁₄H₁₅N 197.28 103-49-1 Surfactants, corrosion inhibitors
N,N-Dibenzylethylenediamine C₁₆H₂₀N₂ 256.35 14028-44-3 Antibiotic formulations

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